![molecular formula C18H21NO3 B4941164 N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide](/img/structure/B4941164.png)
N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide, commonly known as DMPX, is a chemical compound that has gained significant attention in the field of scientific research. DMPX is a selective antagonist of adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes.
Mechanism of Action
DMPX is a selective antagonist of adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase, which results in a decrease in cyclic AMP (cAMP) levels. DMPX blocks the binding of adenosine to the A1 receptor, thereby preventing the inhibition of adenylate cyclase and increasing cAMP levels.
Biochemical and Physiological Effects
DMPX has been shown to have significant effects on various physiological processes such as blood pressure, heart rate, and respiratory function. It has been demonstrated to increase blood pressure and heart rate in animal models, indicating its potential use in the treatment of hypotension and bradycardia. DMPX has also been shown to have a bronchodilatory effect, making it a potential therapeutic agent for the treatment of respiratory diseases such as asthma.
Advantages and Limitations for Lab Experiments
DMPX has several advantages for use in lab experiments. It is a selective antagonist of adenosine A1 receptor, which allows for specific targeting of this receptor without affecting other receptors. DMPX is also stable and has a long half-life, making it suitable for in vivo studies. However, there are some limitations to the use of DMPX in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, DMPX has a relatively low affinity for the adenosine A1 receptor, which can limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on DMPX. One area of interest is the development of more potent and selective antagonists of adenosine A1 receptor. This could lead to the development of more effective therapeutic agents for the treatment of various diseases. Another area of research is the investigation of the role of adenosine A1 receptor dysfunction in the pathogenesis of various diseases. This could lead to the development of new diagnostic tools and therapeutic strategies for these diseases. Finally, the use of DMPX in combination with other drugs or therapies could be explored to enhance its effectiveness and broaden its potential applications.
Conclusion
In conclusion, DMPX is a selective antagonist of adenosine A1 receptor that has significant potential for use in the treatment of various diseases. Its synthesis method is simple and efficient, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several potential future directions for research on DMPX that could lead to the development of new therapeutic agents and diagnostic tools.
Synthesis Methods
The synthesis of DMPX involves the reaction of 2,3-dimethylphenylamine with 4-methoxyphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 2-bromo-2-methylpropionyl bromide to yield DMPX. The overall synthesis method is simple and efficient, with a high yield of the final product.
Scientific Research Applications
DMPX has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular disorders, respiratory diseases, and neurological disorders. It has been shown to have a significant impact on the regulation of blood pressure, heart rate, and respiratory function. DMPX has also been investigated for its potential use as a diagnostic tool for identifying adenosine receptor dysfunction in various diseases.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-6-5-7-17(13(12)2)19-18(20)14(3)22-16-10-8-15(21-4)9-11-16/h5-11,14H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNCSSNDJQWLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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